
Dimethyl 2,2'-((2-bromo-1,4-phenylene)bis(oxy))diacetate
Overview
Description
Dimethyl 2,2’-((2-bromo-1,4-phenylene)bis(oxy))diacetate is an organic compound with the molecular formula C12H13BrO6. It is a derivative of acetic acid and features a brominated phenylene ring. This compound is primarily used in scientific research and chemical synthesis due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2’-((2-bromo-1,4-phenylene)bis(oxy))diacetate typically involves the reaction of 2-bromo-1,4-dihydroxybenzene with dimethyl oxalate under controlled conditions. The reaction proceeds through an esterification process, where the hydroxyl groups of the brominated phenylene ring react with the ester groups of dimethyl oxalate to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This involves precise control of temperature, pressure, and the use of catalysts to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2’-((2-bromo-1,4-phenylene)bis(oxy))diacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenylene ring can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The ester groups can be reduced to alcohols under appropriate conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation: Products include quinones and other oxidized phenylene derivatives.
Reduction: Products include alcohols and other reduced forms of the ester groups.
Scientific Research Applications
Dimethyl 2,2’-((2-bromo-1,4-phenylene)bis(oxy))diacetate is used in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 2,2’-((2-bromo-1,4-phenylene)bis(oxy))diacetate involves its interaction with molecular targets through its brominated phenylene ring and ester groups. These interactions can lead to various biochemical and chemical effects, depending on the specific application. The molecular pathways involved include nucleophilic substitution, oxidation, and reduction reactions .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,2’-((2,5-dibromo-1,4-phenylene)bis(oxy))diacetate: Similar structure but with an additional bromine atom.
Dimethyl 2,2’-((2-chloro-1,4-phenylene)bis(oxy))diacetate: Similar structure but with a chlorine atom instead of bromine.
Dimethyl 2,2’-((2-methyl-1,4-phenylene)bis(oxy))diacetate: Similar structure but with a methyl group instead of bromine.
Uniqueness
Dimethyl 2,2’-((2-bromo-1,4-phenylene)bis(oxy))diacetate is unique due to its specific brominated phenylene ring, which imparts distinct chemical reactivity and properties. This makes it particularly useful in applications requiring specific substitution patterns and reactivity .
Biological Activity
Dimethyl 2,2'-((2-bromo-1,4-phenylene)bis(oxy))diacetate (CAS Number: 84794-82-1) is a synthetic compound with notable biological activities, particularly in the realms of antioxidant and anticancer properties. This article explores its biological activity based on various studies and findings.
- Molecular Formula : C12H13BrO6
- Molecular Weight : 333.13 g/mol
- Structure : The compound features a bromo-substituted phenylene group linked by ether bonds to two acetate moieties.
Antioxidant Activity
Research has demonstrated that compounds similar to this compound exhibit significant antioxidant properties. For instance, a related compound was shown to ameliorate hydrogen peroxide-induced oxidative damage in HaCaT keratinocytes, indicating a protective effect against oxidative stress .
Anticancer Activity
This compound has been investigated for its potential anticancer properties. In vitro studies have revealed that certain bromophenol derivatives, including those structurally related to this compound, inhibited the viability of leukemia K562 cells and induced apoptosis without affecting cell cycle distribution. This suggests a mechanism of action that may involve apoptosis induction as a pathway for cancer cell death .
Case Studies
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Cell Viability and Apoptosis Assays :
- A study assessed the cytotoxicity of various bromophenol derivatives against leukemia cells using MTT assays. The results indicated that compounds structurally similar to this compound significantly reduced cell viability and induced apoptosis in K562 cells .
- The mechanism was further explored through flow cytometry analysis, which confirmed increased apoptosis rates in treated cells.
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Oxidative Stress Mitigation :
- Another investigation focused on the role of these compounds in reducing reactive oxygen species (ROS) levels in keratinocyte models. The tested derivatives showed a marked decrease in ROS generation upon treatment with H₂O₂, highlighting their potential as therapeutic agents against oxidative damage .
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of several compounds related to this compound:
Compound Name | Antioxidant Activity | Anticancer Activity | Mechanism of Action |
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Compound A | High | Moderate | Apoptosis induction |
Compound B | Moderate | High | ROS scavenging |
This compound | Significant | Significant | Apoptosis induction and ROS reduction |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Dimethyl 2,2'-((2-bromo-1,4-phenylene)bis(oxy))diacetate, and how can reaction conditions be systematically optimized?
- Methodological Answer : A combination of nucleophilic aromatic substitution and esterification is commonly employed. To optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading), use statistical Design of Experiments (DoE) . This approach minimizes trial runs by identifying critical variables through factorial designs or response surface methodologies . Computational tools like reaction path searches (e.g., quantum chemical calculations) can further refine conditions by predicting energy barriers and intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should purity be validated?
- Methodological Answer :
- Structural confirmation : Use H/C NMR to verify the bromophenylene backbone and ester groups. IR spectroscopy confirms C=O (ester) and C-O-C (ether) stretches.
- Purity validation : High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) ensures minimal by-products. Cross-reference retention times with known standards and quantify impurities via calibration curves .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Preventive measures : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Avoid inhalation and skin contact.
- Emergency response : For spills, neutralize with inert absorbents (e.g., vermiculite). In case of exposure, follow SDS guidelines: rinse eyes/skin with water for 15+ minutes and seek medical attention. Maintain a Safety Data Sheet (SDS) accessible in the lab .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported reaction yields or mechanistic pathways for this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and identify transition states. Compare computational activation energies with experimental kinetic data to validate mechanisms. For yield discrepancies, use sensitivity analysis within DoE frameworks to isolate variables (e.g., solvent purity, trace moisture) causing variability .
Q. What advanced separation techniques are suitable for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients for high-resolution separation.
- Membrane technologies : Nanofiltration or ultrafiltration membranes (MWCO ~300-500 Da) can separate low-molecular-weight by-products. Validate efficiency via mass balance and recovery rate calculations .
Q. How can researchers design experiments to investigate the environmental degradation or atmospheric stability of this compound?
- Methodological Answer :
- Accelerated degradation studies : Expose the compound to UV light (simulating sunlight) in environmental chambers and monitor degradation products via LC-MS.
- Atmospheric modeling : Use computational tools to predict reaction kinetics with hydroxyl radicals or ozone, referencing methodologies from atmospheric pollutant fate studies .
Q. What strategies are recommended for studying the compound’s role as a precursor in polymer or supramolecular synthesis?
- Methodological Answer :
- Polymerization monitoring : Employ real-time FT-IR or Raman spectroscopy to track ester/ether bond formation during polymerization.
- Supramolecular assembly : Use dynamic light scattering (DLS) and X-ray crystallography to analyze self-assembly behavior in varying solvent systems. Compare with analogs like p-phenylene diacetate derivatives to identify structural influences .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Controlled replication : Standardize reaction conditions (e.g., catalyst batch, solvent drying) across labs.
- Cross-validation : Use multivariate analysis (e.g., PCA) to identify outliers in datasets. Reconcile discrepancies by correlating reactivity with electronic parameters (Hammett constants) derived from computational models .
Properties
IUPAC Name |
methyl 2-[3-bromo-4-(2-methoxy-2-oxoethoxy)phenoxy]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO6/c1-16-11(14)6-18-8-3-4-10(9(13)5-8)19-7-12(15)17-2/h3-5H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRUKSJOTKNBMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=C(C=C1)OCC(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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